1-[2-(diethylamino)ethyl]-1H-indol-5-amine
Overview
Description
“1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is a chemical compound with the CAS Number: 689300-12-7 . It has a molecular weight of 231.34 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 . The InChI Key is MTSAYXKCMXEULK-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a related compound, 4-amino-N-[2-(diethylamino)ethyl] benzamide tetraphenylborate, was synthesized through an ion-associate reaction .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Reactivity
Hydroamination of Tetrahydroindoles
1-[2-(diethylamino)ethyl]-1H-indol-5-amine and its derivatives are involved in hydroamination reactions to produce various amino derivatives. For instance, hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines occurs under mild conditions to afford (2E)-3-dialkylamino-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-en-1-ones with notable stereoselectivity and yield. This reaction showcases the potential of these compounds in synthesizing stereochemically complex molecules (Sobenina et al., 2010).
Amination and Sulfonylation for 5-HT6 Receptor Ligands
The compound also plays a role in the synthesis of potentially biologically active ligands. A study highlights the palladium-catalyzed amination of 5-bromo-3-[2-(diethylamino)ethoxy]indoles, leading to the formation of novel indole derivatives of interest as 5-HT6 receptor ligands. This application signifies the compound’s relevance in developing therapeutics targeting specific receptors (Schwarz et al., 2008).
Antimicrobial Activity
Derivatives of this compound have been explored for their antimicrobial properties. The synthesis of dibenzenesulphonyl diethyl amine, derived from the compound, and its reaction with indole yielded products with considerable antibacterial activity, demonstrating the compound’s potential in developing new antimicrobial agents (Essa et al., 2018).
Biological Activity and Medicinal Chemistry
Ligand for 5-HT6 Receptors
In medicinal chemistry, 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, derivatives of the compound , have shown high affinity for 5-HT6 receptors. These compounds, specifically N,N-dimethyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine, exhibited significant binding affinity, indicating their potential in therapeutic applications targeting the 5-HT6 receptor (Bernotas et al., 2004).
Anticancer Activity
Furthermore, the compound has been linked to anticancer research. A derivative, N-[2-(diethylamino)ethyl]-5-[(Z)- (5-fluoro-2-oxo-1H-indol-3-ylidene) methyl] − 2,4-dimethyl-1H-pyrrole-3-carboxamide, has shown antitumor activity, with detailed studies on its conformational, electronic, and bioactive properties. This research emphasizes the compound’s relevance in developing new anticancer drugs (Al-Otaibi et al., 2022).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-[2-(diethylamino)ethyl]-1h-indol-5-amine, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may impact multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-[2-(diethylamino)ethyl]-1H-indol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding often involves specific interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux within the cell. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting their levels within the cell . These interactions are crucial for maintaining cellular homeostasis and ensuring proper metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of the compound within cells are essential for its biological activity and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects in the appropriate cellular context, thereby maximizing its efficacy and minimizing potential off-target effects .
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]indol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSAYXKCMXEULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=CC2=C1C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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